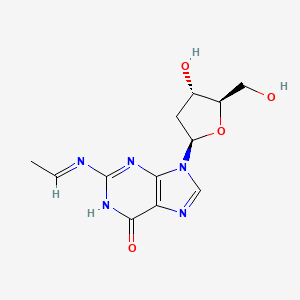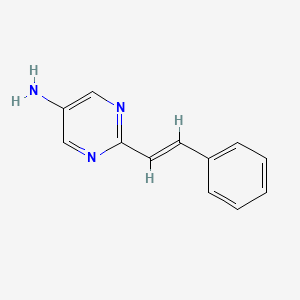
5-Hydrazinyl-4-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-4-phenyl-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-Hydrazinyl-4-phenyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, a hydrazinyl group at position 3, and a phenyl group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-4-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of phenylhydrazine with 1,3-diketones under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of hydrazones, which can be cyclized to form pyrazoles in the presence of catalysts such as copper or palladium .
Industrial Production Methods: Industrial production of 3-Hydrazinyl-4-phenyl-1H-pyrazole typically involves scalable and efficient synthetic routes. One-pot multicomponent reactions, which combine aldehydes, hydrazines, and other reagents, are often employed due to their simplicity and high yields . Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydrazinyl-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of hydrazones or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions
Major Products: The major products formed from these reactions include substituted pyrazoles, hydrazones, and other derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydrazinyl-4-phenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways. It has shown promise in inhibiting specific enzymes involved in disease processes .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, 3-Hydrazinyl-4-phenyl-1H-pyrazole is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 3-Hydrazinyl-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound has been shown to interfere with cellular pathways by modulating enzyme activity and affecting signal transduction .
Comparación Con Compuestos Similares
- 3-Phenyl-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-pyrazole-4-carbaldehyde
- 4-(4-bromophenyl)-2-((Z)-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-3-phenyl-2,3-dihydrothiazole
Uniqueness: 3-Hydrazinyl-4-phenyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity. This differentiates it from other pyrazole derivatives that may lack this functional group .
Propiedades
Número CAS |
89569-40-4 |
|---|---|
Fórmula molecular |
C9H10N4 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(4-phenyl-1H-pyrazol-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12,13) |
Clave InChI |
YPRVSXYHVKBTIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NN=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)

![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)





![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)

![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)
![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)
